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molecular formula C14H12O3 B030018 Benzyl 4-hydroxybenzoate CAS No. 94-18-8

Benzyl 4-hydroxybenzoate

Cat. No. B030018
M. Wt: 228.24 g/mol
InChI Key: MOZDKDIOPSPTBH-UHFFFAOYSA-N
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Patent
US04973737

Procedure details

152.1 g (1 mole) of methyl p-hydroxybenzoate, 216.2 g (2 moles) of benzyl alcohol and 0.304 g (0.4% based on the weight of methyl p-hydroxybenzoate) of dibutyltin oxide were fed into a four-necked glass flask, and reacted at 200° C. for 6 hours with stirring. Methanol which distilled out during the reaction was recovered for re-use in methyl esterification. After the reaction, the excess of benzyl alcohol was recovered under reduced pressure to give 221.6 g (yield 97.1%) of crude benzyl p-hydroxybenzoate. The ratio of benzyl p-benzyloxybenzoate formed was 1.1%.
Quantity
152.1 g
Type
reactant
Reaction Step One
Quantity
216.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:4].C(O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([Sn](=O)CCCC)CCC>>[OH:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([O:2][CH2:1][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
152.1 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Step Two
Name
Quantity
216.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were fed into a four-necked glass flask
CUSTOM
Type
CUSTOM
Details
reacted at 200° C. for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Methanol which distilled out during the reaction
CUSTOM
Type
CUSTOM
Details
was recovered for re-use in methyl esterification
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the excess of benzyl alcohol was recovered under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 221.6 g
YIELD: PERCENTYIELD 97.1%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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